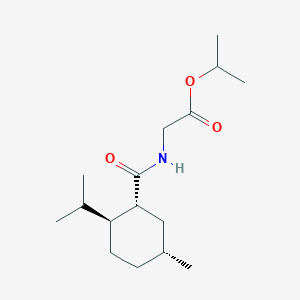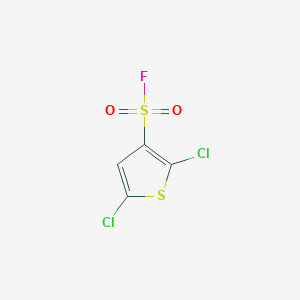![molecular formula C9H7BrN2O B6614608 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1198277-84-7](/img/structure/B6614608.png)
4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis process for “4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” would depend on the starting materials and the desired substitutions on the pyrrolopyridine core.Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrolopyridine core with a bromine atom at the 4-position, a methyl group at the 1-position, and a carbaldehyde group at the 3-position .Chemical Reactions Analysis
Pyrrolopyridine derivatives have been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that “this compound” might also interact with these receptors, although specific chemical reactions would need to be determined experimentally.Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets by inhibiting the FGFRs . It acts as a hinge binder, forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFRs, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action inhibits this process, thereby affecting these pathways and their downstream effects .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results indicate the compound’s potential as a lead compound for cancer therapy .
Análisis Bioquímico
Biochemical Properties
It has been reported that similar pyrrolopyridine derivatives exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions with FGFRs suggest that 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde may also interact with these or similar biomolecules.
Cellular Effects
In cellular contexts, this compound could potentially influence cell function through its interactions with FGFRs . FGFRs play a crucial role in cell proliferation, migration, and angiogenesis . Therefore, any compound that can modulate the activity of these receptors could have significant effects on these cellular processes.
Molecular Mechanism
Given its potential interaction with FGFRs, it could exert its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation . This could result in changes in downstream signaling pathways, potentially influencing gene expression.
Propiedades
IUPAC Name |
4-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)8-7(10)2-3-11-9(8)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYOWUXGXUCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
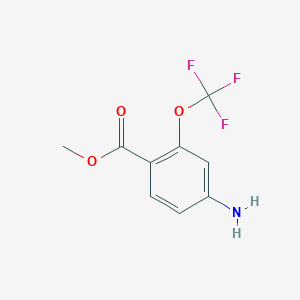
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis](/img/structure/B6614539.png)
![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)
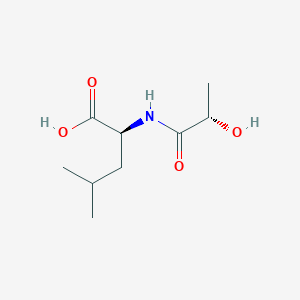
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)
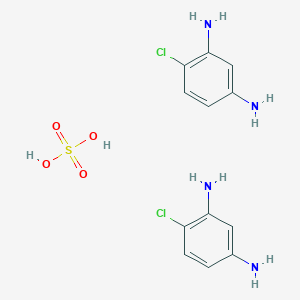
![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)
![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)
